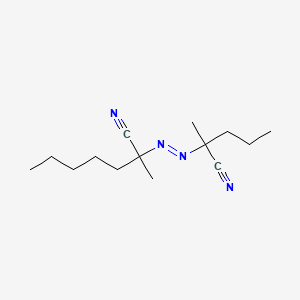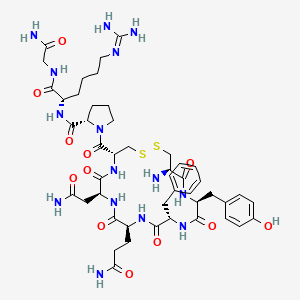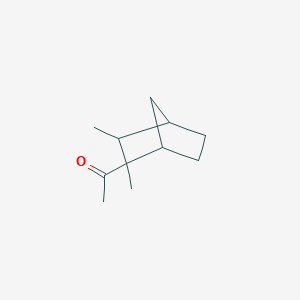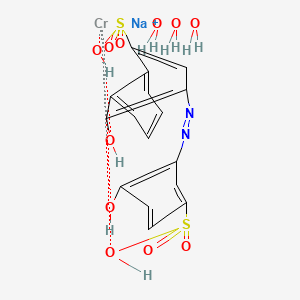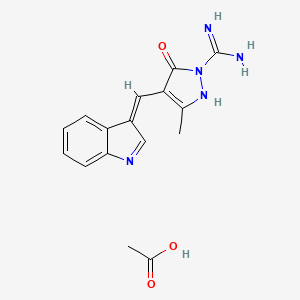
1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under specific conditions to form the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used in studies involving cellular processes and molecular interactionsIn industry, it can be used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application .
Comparaison Avec Des Composés Similaires
1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- can be compared with other similar compounds, such as 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)-. These compounds share similar structures but may have different properties and applications. The uniqueness of 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- lies in its specific molecular structure and the resulting effects .
Propriétés
Numéro CAS |
147017-73-0 |
|---|---|
Formule moléculaire |
C15H23ClN2O4 |
Poids moléculaire |
330.81 g/mol |
Nom IUPAC |
ethyl (3E)-N-[2-(dimethylamino)ethoxy]-2,3-dihydro-1,4-benzodioxine-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-4-18-15(16-20-10-9-17(2)3)14-11-19-12-7-5-6-8-13(12)21-14;/h5-8,14H,4,9-11H2,1-3H3;1H/b16-15+; |
Clé InChI |
IIXBJFSFYMBUPJ-GEEYTBSJSA-N |
SMILES isomérique |
CCO/C(=N/OCCN(C)C)/C1COC2=CC=CC=C2O1.Cl |
SMILES canonique |
CCOC(=NOCCN(C)C)C1COC2=CC=CC=C2O1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


